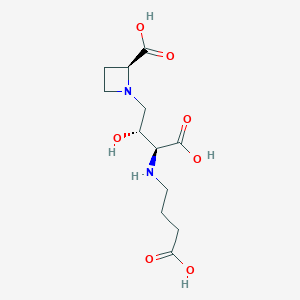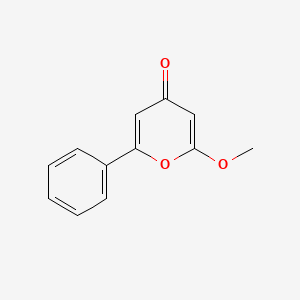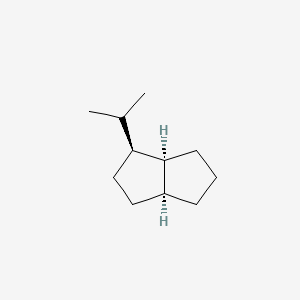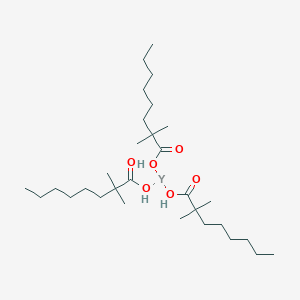
Yttrium(iii)neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium(iii)neodecanoate can be synthesized through the reaction of yttrium(iii) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is isolated by precipitation or solvent evaporation .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity yttrium sources and neodecanoic acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Yttrium(iii)neodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide (Y2O3).
Reduction: It can be reduced to elemental yttrium under specific conditions.
Substitution: It can undergo ligand exchange reactions with other carboxylic acids.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other carboxylic acids in the presence of a catalyst.
Major Products Formed:
Oxidation: Yttrium oxide (Y2O3).
Reduction: Elemental yttrium.
Substitution: Yttrium carboxylates with different ligands.
Scientific Research Applications
Chemistry: Yttrium(iii)neodecanoate is used as a precursor in the synthesis of yttrium-containing materials, such as yttrium oxide nanoparticles, which have applications in catalysis and materials science .
Biology: It is used in the preparation of yttrium-based compounds for biological imaging and photodynamic therapy due to its favorable optical properties .
Medicine: this compound is explored for its potential use in drug delivery systems and as a component in radiopharmaceuticals for cancer treatment .
Industry: It is utilized in the production of high-performance materials, such as superconductors and phosphors for LED manufacturing .
Mechanism of Action
The mechanism by which yttrium(iii)neodecanoate exerts its effects involves the interaction of yttrium ions with biological molecules. In biological systems, yttrium ions can penetrate cell membranes and interact with proteins and nucleic acids, leading to various biochemical effects . The compound’s stability and ability to form complexes with other molecules make it a versatile agent in scientific research and industrial applications .
Comparison with Similar Compounds
- Yttrium(iii)acetate (C6H9O6Y)
- Yttrium(iii)chloride (YCl3)
- Yttrium(iii)oxide (Y2O3)
- Yttrium(iii)nitrate (Y(NO3)3)
Uniqueness: Yttrium(iii)neodecanoate is unique due to its organometallic nature and the presence of neodecanoate ligands, which provide it with distinct solubility and reactivity properties compared to other yttrium compounds. Its ability to form stable complexes and its applications in various fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C30H60O6Y |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
2,2-dimethyloctanoic acid;yttrium |
InChI |
InChI=1S/3C10H20O2.Y/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12); |
InChI Key |
JCQVKACOGKDHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

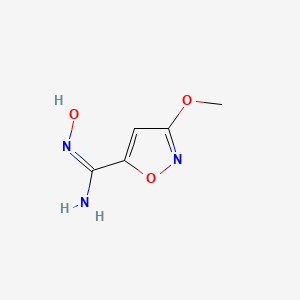
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
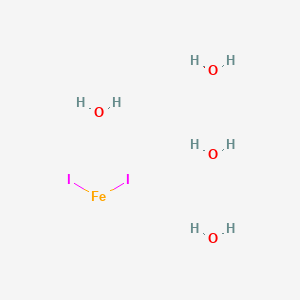

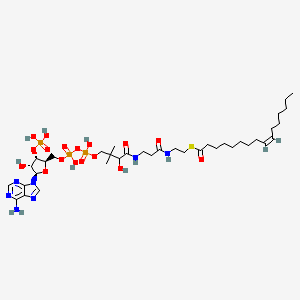
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

